molecular formula C10H6BrF2N B2980780 5-Bromo-3-(difluoromethyl)isoquinoline CAS No. 2248316-56-3

5-Bromo-3-(difluoromethyl)isoquinoline

Cat. No.: B2980780
CAS No.: 2248316-56-3
M. Wt: 258.066
InChI Key: AEVYZAMWDHJIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(difluoromethyl)isoquinoline is a high-value synthetic intermediate designed for advanced medicinal chemistry and drug discovery research. This multifunctional compound features a bromine atom at the 5-position and a difluoromethyl group at the 3-position of the isoquinoline scaffold, a privileged structure in medicinal chemistry known for its presence in compounds with a broad spectrum of pharmacological activities . The bromine substituent serves as an excellent handle for further functionalization via modern transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the rapid exploration of structure-activity relationships (SAR) . The difluoromethyl group is a key motif in modern drug design, often employed to modulate a molecule's electronic properties, metabolic stability, and membrane permeability. Isoquinoline-based small molecules are investigated as potential therapeutic agents for various conditions, including cancer, neurological disorders, and infectious diseases, due to their observed anti-tumor, antibacterial, and enzyme inhibitory actions . As a versatile building block, this compound is particularly useful for constructing complex, diversely functionalized isoquinoline frameworks for screening against biological targets or optimizing lead compounds . This compound is offered for research applications and is strictly for laboratory use. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-bromo-3-(difluoromethyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2N/c11-8-3-1-2-6-5-14-9(10(12)13)4-7(6)8/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVYZAMWDHJIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(difluoromethyl)isoquinoline can be achieved through various methods. One common approach involves the direct introduction of fluorine or difluoromethyl groups onto the isoquinoline ring. This can be done using reagents such as trifluoromethyl iodide or difluoromethyl bromide under specific reaction conditions .

Industrial Production Methods

Industrial production methods for fluorinated isoquinolines, including this compound, often involve large-scale reactions using specialized equipment to ensure high yield and purity. These methods may include catalytic processes and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(difluoromethyl)isoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce different oxidation states or reduced forms of the compound .

Scientific Research Applications

5-Bromo-3-(difluoromethyl)isoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(difluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathwaysThe exact molecular targets and pathways depend on the specific application being studied .

Comparison with Similar Compounds

Research Findings and Implications

  • Fluorine’s Role: The difluoromethyl group in this compound balances electron withdrawal and steric effects, improving membrane permeability and reducing cytochrome P450-mediated metabolism compared to non-fluorinated analogs .
  • Positional Effects: Bromine at position 5 (isoquinoline) vs. 7 (quinoline) alters electronic density near the nitrogen atom, influencing binding to targets like kinases or G-protein-coupled receptors .
  • Biological Optimization : Compounds with 1,1-disubstitution (e.g., 7e) show superior activity, suggesting that combining fluorination at position 3 with strategic substitution at position 1 could yield potent derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.